Cas no 2229183-83-7 (3-(3-Amino-1,1-difluoropropyl)-4-bromophenol)

3-(3-Amino-1,1-difluoropropyl)-4-bromophenol is a specialized brominated phenol derivative featuring both amino and difluoropropyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which enable its use as a versatile intermediate in organic synthesis. The presence of the amino group allows for further functionalization, while the difluoropropyl moiety enhances metabolic stability and lipophilicity. The bromine substituent offers a reactive site for cross-coupling reactions, facilitating the construction of complex molecular architectures. Its well-defined reactivity profile makes it valuable for developing bioactive compounds, particularly in medicinal chemistry applications where precise structural modifications are required.
3-(3-Amino-1,1-difluoropropyl)-4-bromophenol structure
2229183-83-7 structure
Product Name:3-(3-Amino-1,1-difluoropropyl)-4-bromophenol
CAS No:2229183-83-7
MF:C9H10BrF2NO
MW:266.082608699799
CID:5569584
PubChem ID:165661314
Update Time:2025-06-30

3-(3-Amino-1,1-difluoropropyl)-4-bromophenol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-amino-1,1-difluoropropyl)-4-bromophenol
    • 2229183-83-7
    • EN300-1948784
    • 3-(3-Amino-1,1-difluoropropyl)-4-bromophenol
    • Inchi: 1S/C9H10BrF2NO/c10-8-2-1-6(14)5-7(8)9(11,12)3-4-13/h1-2,5,14H,3-4,13H2
    • InChI Key: VMSAJWDSLLUENY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(CCN)(F)F)O

Computed Properties

  • Exact Mass: 264.99138g/mol
  • Monoisotopic Mass: 264.99138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.2Ų

3-(3-Amino-1,1-difluoropropyl)-4-bromophenol Pricemore >>

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Additional information on 3-(3-Amino-1,1-difluoropropyl)-4-bromophenol

Introduction to 3-(3-Amino-1,1-difluoropropyl)-4-bromophenol (CAS No. 2229183-83-7)

3-(3-Amino-1,1-difluoropropyl)-4-bromophenol, identified by the CAS registry number 2229183-83-7, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenolic group, a bromine substituent, and a difluoropropyl chain containing an amino group. The combination of these functional groups makes it a versatile molecule with potential uses in drug design, material science, and analytical chemistry.

The synthesis of 3-(3-Amino-1,1-difluoropropyl)-4-bromophenol involves a series of carefully controlled reactions. Typically, the starting material is bromophenol, which undergoes nucleophilic substitution or coupling reactions to introduce the difluoropropyl amino group. The reaction conditions are optimized to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and minimizing environmental impact.

The physical and chemical properties of this compound are well-documented. It has a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. The presence of the amino group imparts basic properties to the molecule, while the bromine substituent contributes to its reactivity in various chemical transformations. The fluorine atoms in the difluoropropyl chain enhance the compound's stability and bioavailability.

In terms of applications, 3-(3-Amino-1,1-difluoropropyl)-4-bromophenol has shown promise in drug discovery programs targeting various therapeutic areas. Its structure allows for easy modification to create derivatives with enhanced pharmacokinetic profiles. For instance, recent studies have explored its use as a precursor for developing anti-inflammatory agents and anticancer drugs. The compound's ability to act as a scaffold for bioisosteric replacements has further expanded its utility in medicinal chemistry.

The latest research on this compound focuses on its role in enzyme inhibition and receptor binding studies. Scientists have utilized computational modeling techniques to predict its binding affinity to specific protein targets, providing insights into its potential therapeutic applications. Additionally, green chemistry approaches have been employed to develop sustainable synthesis methods for this compound, aligning with global efforts to reduce environmental footprint.

In conclusion, 3-(3-Amino-1,1-difluoropropyl)-4-bromophenol (CAS No. 2229183-83-7) is a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methodologies and computational tools continue to evolve, the potential for this compound to contribute to innovative solutions in medicine and materials science remains vast.

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